molecular formula C11H8N2O3S B5590478 N-(1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide

N-(1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B5590478
M. Wt: 248.26 g/mol
InChI Key: VYIAGACEPAYPHN-UHFFFAOYSA-N
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Description

N-(1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide is a heterocyclic compound featuring a 1,3-benzodioxole moiety linked via a carboxamide group to a 1,3-thiazol-2-yl substituent. Such structural motifs are common in pharmaceuticals and agrochemicals due to their ability to modulate electronic properties and binding affinity .

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3S/c14-10(13-11-12-3-4-17-11)7-1-2-8-9(5-7)16-6-15-8/h1-5H,6H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYIAGACEPAYPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801330387
Record name N-(1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801330387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49729985
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

328964-68-7
Record name N-(1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801330387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the benzodioxole moiety. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions at the benzodioxole moiety can introduce various functional groups .

Scientific Research Applications

N-(1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a candidate for drug discovery and development.

    Medicine: Its pharmacological properties are being explored for the treatment of various diseases, including infections and cancer.

    Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-(1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound can induce apoptosis in cancer cells by interacting with DNA and disrupting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of benzodioxole-carboxamide derivatives. Key structural analogs and their distinguishing features are discussed below:

Thiazole-Based Analogs with Varied Aromatic Substituents

Compounds 9a–9e () share the N-(thiazol-2-yl)carboxamide core but differ in substituents on the thiazole ring. For example:

  • 9a : 2-Phenylthiazole substituent.
  • 9b : 4-Fluorophenylthiazole substituent.
  • 9c : 4-Bromophenylthiazole substituent.

Key Findings :

  • Halogenated derivatives (e.g., 9b, 9c) exhibit higher melting points (>200°C) compared to non-halogenated analogs, likely due to increased molecular symmetry and intermolecular halogen bonding .
  • The bromine atom in 9c enhances lipophilicity (calculated logP: ~3.5), which may improve membrane permeability but reduce aqueous solubility .
Thiadiazole vs. Thiazole Heterocycles
  • N-(1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide () replaces the thiazole with a thiadiazole ring.
  • N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide () introduces a trifluoromethyl group, which enhances metabolic stability and electronegativity, making it a candidate for targeting hydrophobic enzyme regions .
Benzothiazole Derivatives
  • N-(6-chloro-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide () incorporates a chloro-substituted benzothiazole. The chlorine atom increases molecular weight (MW: 332.76 g/mol) and may influence steric interactions in protein binding .
Pyridine-Based Analogs
  • 5-Methyl-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide () replaces benzodioxole with pyridine.

Comparative Data Table

Compound Name Heterocycle Substituent(s) Molecular Formula MW (g/mol) Key Property Reference
N-(1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide Thiazole None C₁₁H₈N₂O₃S 248.26 Baseline lipophilicity (logP ~2.1)
N-(4-bromophenylthiazol-2-yl)-1,3-benzodioxole-5-carboxamide (9c ) Thiazole 4-Bromophenyl C₁₇H₁₂BrN₃O₃S 418.26 High melting point (>200°C)
N-(1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide Thiadiazole None C₁₀H₇N₃O₃S₂ 281.31 Enhanced electron deficiency
N-(6-chloro-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide Benzothiazole 6-Chloro C₁₅H₉ClN₂O₃S 332.76 Increased steric bulk
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide Thiadiazole 5-Trifluoromethyl C₁₁H₆F₃N₃O₃S₂ 361.30 High metabolic stability

Research Implications

  • Bioactivity : Thiazole and thiadiazole derivatives often target enzymes like kinases or proteases. The bromine in 9c () may enhance binding to hydrophobic active sites, while the trifluoromethyl group in could resist oxidative metabolism .
  • Synthetic Accessibility : Thiazole analogs (e.g., 9a–9e ) are synthesized via condensation reactions under mild conditions, whereas thiadiazole derivatives require harsher reagents (e.g., POCl₃) .

Biological Activity

N-(1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiazole ring and a benzodioxole moiety, which contribute to its biological activity. The thiazole ring is known for its planar structure and aromaticity, allowing for effective interactions with various biological targets. The benzodioxole component enhances the compound's solubility and stability.

Target Interactions

Thiazole derivatives, including this compound, have been shown to interact with multiple biological targets, leading to various pharmacological effects. These interactions can involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play crucial roles in metabolic pathways.
  • Receptor Modulation : It can act as an antagonist or modulator at various receptor sites, influencing signal transduction mechanisms.

Biochemical Pathways

Research indicates that thiazole derivatives can affect several biochemical pathways:

  • Antimicrobial Activity : Compounds in this class have demonstrated potent antibacterial and antifungal properties against various strains.
  • Anticancer Effects : Studies have reported that certain thiazole derivatives can induce apoptosis in cancer cells by modulating pathways related to cell survival and proliferation.

Antimicrobial Properties

This compound has exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria. In vitro studies reported minimum inhibitory concentrations (MICs) indicating effectiveness against common pathogens.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results suggest its potential as a lead compound for developing new antibiotics.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the growth of various cancer cell lines through:

  • Induction of apoptosis
  • Cell cycle arrest at the G2/M phase
  • Upregulation of pro-apoptotic factors (e.g., Bax) and downregulation of anti-apoptotic factors (e.g., Bcl2)

In one study, the compound demonstrated IC50 values ranging from 20 to 50 µM across different cancer cell lines.

Study on Antidiabetic Effects

A notable study investigated the antidiabetic properties of benzodioxol derivatives similar to this compound. In vivo experiments using streptozotocin-induced diabetic mice showed that these compounds significantly reduced blood glucose levels without notable toxicity to normal cells.

Cytotoxicity Assessment

Cytotoxicity assays conducted on normal human cell lines revealed that while the compound exhibits potent activity against cancer cells, it remains relatively safe for normal cells. For instance, the IC50 value against Hek293t normal cells was greater than 150 µM.

Q & A

Q. What analytical approaches validate target engagement in cellular assays?

  • Answer :
  • CETSA : Cellular thermal shift assays measure target protein stabilization (ΔTm ≥ 2°C) upon compound binding .
  • SPR Biosensors : Real-time kinetics (ka = 1×10⁵ M⁻¹s⁻¹) confirm direct interaction with purified EGFR extracellular domain .

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